Cyclocurcumin

Overview

Description

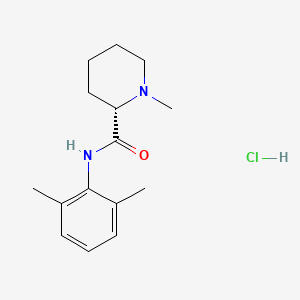

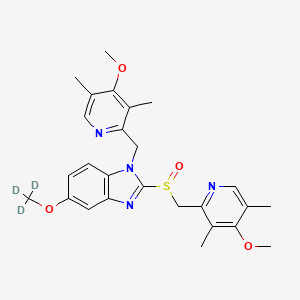

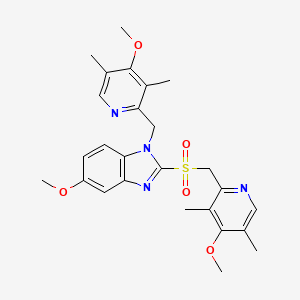

Cyclocurcumin is a diarylheptanoid and a natural compound extracted from turmeric . It has a molecular formula of C21H20O6 . It is known for its anti-infective, antibacterial, and anti-inflammatory capabilities .

Synthesis Analysis

The solvent-dependent photochemistry of cyclocurcumin has been rationalized on the basis of a competition between p–p* and n–p* states . A biomimetic analogue of cyclocurcumin showing enhanced photochemical properties has been synthesized .Molecular Structure Analysis

Cyclocurcumin has a molecular weight of 368.4 g/mol . Its IUPAC name is 2-(4-hydroxy-3-methoxyphenyl)-6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one . The structure includes a 4′-OH phenolic radical .Chemical Reactions Analysis

Cyclocurcumin has been found to have strong activity as a scavenger of ˙OH and ˙OOH free radicals . This is achieved preferentially by its 4′-OH phenolic radical via a hydrogen-atom transfer mechanism in water and a physiological environment .Physical And Chemical Properties Analysis

Cyclocurcumin has a molecular weight of 368.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . Its XLogP3-AA is 3 .Scientific Research Applications

Antioxidant Activity

Cyclocurcumin has been recognized for its potential as an antioxidant . Its antioxidant property is considerably higher than curcumin . This makes it a promising candidate for combating oxidative stress-related disorders.

Enzyme Inhibition

Molecular docking analysis reveals that cyclocurcumin can act as an enzyme inhibitor . This means it can potentially block the activity of certain enzymes, which could be beneficial in treating various diseases where these enzymes play a crucial role.

Antiviral Agent

Cyclocurcumin has also shown potential as an antiviral agent . This suggests that it could be used in the development of treatments for various viral infections.

Treatment of Degenerative Diseases

Promising biological activities of cyclocurcumin have been observed especially in the treatment of degenerative diseases . This includes conditions like Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders.

Cardiovascular Disease Treatment

Cyclocurcumin has shown potential in the treatment of cardiovascular diseases . This could be due to its antioxidant and anti-inflammatory properties, which are key factors in managing heart health.

Anti-inflammatory Activity

Cyclocurcumin has been found to have anti-inflammatory properties . This makes it a potential candidate for the treatment of conditions characterized by inflammation, such as rheumatoid arthritis .

Fluorescence Emission

Cyclocurcumin has a hydrophobic nature characterized by fluorescence emission . This unique property could be utilized in various scientific research applications, such as bioimaging or as a fluorescent marker in biological systems.

Solvatochromism

Cyclocurcumin exhibits solvatochromism, which is the ability to change color depending on the solvent . This property could be exploited in various fields, such as chemical sensing and molecular electronics.

Mechanism of Action

Biochemical Pathways

Cyclocurcumin affects several biochemical pathways. It has been found to exhibit abundant bioactivities, including antioxidant properties and free radical scavenging mechanisms . It also enhances the process of melanogenesis, a biological pigment meticulously synthesized by melanocytes within specialized melanosome organelles .

Result of Action

At noncytotoxic concentrations, cyclocurcumin robustly enhances melanin synthesis and melanin export in B16F10 mouse melanoma cells, which is correlated to increased cellular tyrosinase activity . It also acts by upregulating microphthalmia transcription factor (MITF) protein . Moreover, it has been found to exhibit potential utility in the therapeutic management of skin disorders arising due to hypopigmentation in humans .

Action Environment

The action of cyclocurcumin is influenced by environmental factors. For instance, its antioxidant activity and free radical scavenging mechanisms are preferentially exhibited in water and a physiological environment .

properties

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)-6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-25-20-9-13(4-7-17(20)23)3-6-16-11-15(22)12-19(27-16)14-5-8-18(24)21(10-14)26-2/h3-11,19,23-24H,12H2,1-2H3/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLBLUIBVMGMIY-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC2=CC(=O)CC(O2)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C2=CC(=O)CC(O2)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317744 | |

| Record name | Cyclocurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclocurcumin | |

CAS RN |

153127-42-5 | |

| Record name | Cyclocurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153127-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclocurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclocurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033086 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7R,8aS)-7-Hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B586057.png)

![(3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate](/img/structure/B586058.png)